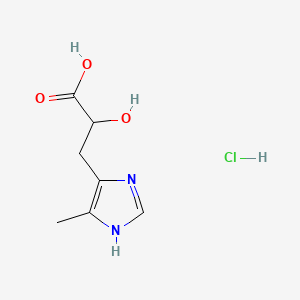![molecular formula C7H6ClF3N2O B15318225 [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine is an organic compound with the molecular formula C7H6ClF3N2O It is known for its unique chemical structure, which includes a trifluoromethoxy group and a hydrazine moiety
Méthodes De Préparation
The synthesis of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine include:
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile: This compound has a similar trifluoromethoxy group but differs in its functional group, which is a nitrile instead of a hydrazine.
3-Chloro-4-(trifluoromethoxy)aniline: This compound is a precursor in the synthesis of this compound and shares a similar structure but lacks the hydrazine moiety. The uniqueness of this compound lies in its combination of the trifluoromethoxy group and hydrazine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6ClF3N2O |
|---|---|
Poids moléculaire |
226.58 g/mol |
Nom IUPAC |
[3-chloro-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2 |
Clé InChI |
RKGVAEHDXKICPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


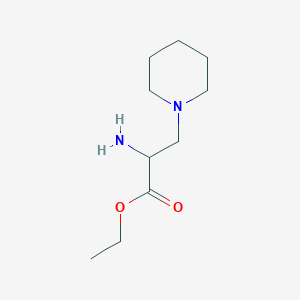
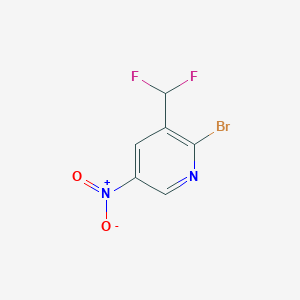
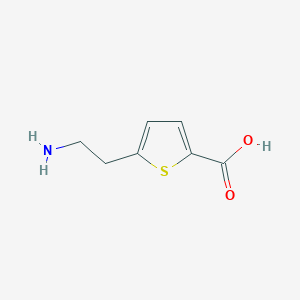
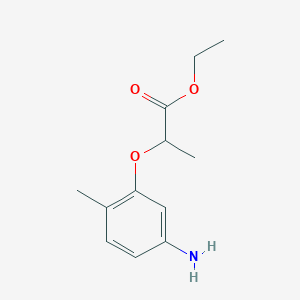

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)

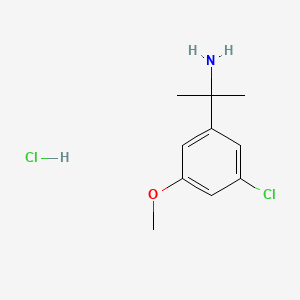

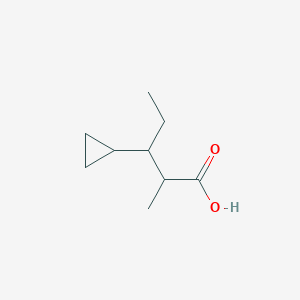
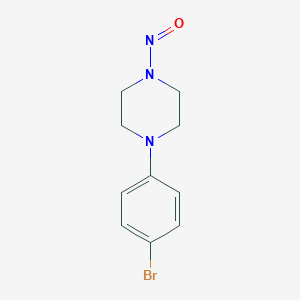
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)

